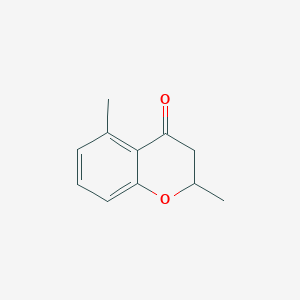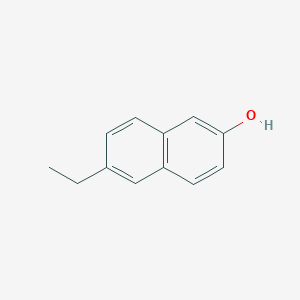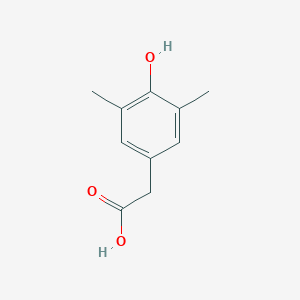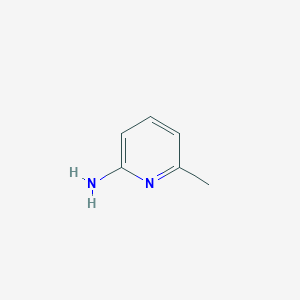
环球醇
描述
Globulol is a sesquiterpene that is isolated from Eucalyptus globulus Labill (Myrtaceae) fruits and leaves of Schinus areira . It is a sweet, fruity, and green flavored chemical which can be found in different food products, including peppermint, orange mint, spearmint, and sweet bay . It has also been reported as an active antioxidant and an antifungal agent .
Molecular Structure Analysis
Globulol has the molecular formula C15H26O and a molecular weight of 222.37 . The IUPAC Standard InChI is InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9?,10-,11-,12-,13-,15-/m0/s1 .
Physical And Chemical Properties Analysis
Globulol is a solid substance with a melting point of 87-89 °C . Its optical activity is [α]20/D −45±2°, c = 1% in diethyl ether . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
科学研究应用
1. 内容分发网络发展
环球醇在协作内容分发网络(CDN)的发展中发挥了重要作用。Pierre 和 Steen(2006 年)的一项研究重点介绍了 Globule,这是一个由遍布广域网的 Web 服务器组成的 CDN,以确保托管网站的性能和可用性,解决了大规模协作 CDN 设置中的挑战 (Pierre & Steen, 2006)。
2. 云服务进步
Foster(2011 年)对 Globus Online 的研究强调了使用基于云的服务来简化数据密集型、计算和协作科学研究。该系统举例说明了云技术如何加速和民主化科学进程 (Foster, 2011)。
3. 科学应用程序的平台即服务
Ananthakrishnan 等人(2015 年)讨论了 Globus 最初作为研究数据管理软件是如何演变为平台即服务的。这种转变促进了数据管理活动,例如传输、共享和身份管理,从而简化了协作科学应用程序的开发 (Ananthakrishnan et al., 2015)。
4. 研究数据管理服务
Chard、Foster 和 Tuecke(2017 年)重点介绍了 Globus 为研究界提供的套件数据和用户管理功能。其中包括数据传输、共享、用户身份和授权,展示了 Globus 如何作为科学服务平台 (Chard, Foster, & Tuecke, 2017)。
5. 科学网关即服务
Madduri 等人(2015 年)讨论的 Globus Galaxies 平台展示了在托管科学数据和软件中使用云计算。该平台解决了科学应用程序和云基础设施需求之间的差距,说明了基于云的科学网关带来的科学实践转型 (Madduri et al., 2015)。
6. 研究中的身份和访问管理
Tuecke 等人(2016 年)探索了 Globus Auth,这是一个针对科学和工程界定制的身份和访问管理平台。该平台简化了身份验证和授权交互,突出了在分布式网络基础设施中管理多个帐户和凭据的演变 (Tuecke et al., 2016)。
属性
IUPAC Name |
(1aR,4R,4aR,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10-,11-,12-,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXPYQRXGNDJFU-QTPLKFIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@@]2(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318741 | |
| Record name | Globulol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
489-41-8 | |
| Record name | Globulol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=489-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Globulol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Globulol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1aR-(1aα,4α,4aα,7α,7aβ,7bα)]-decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLOBULOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G66H9XM0JK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of globulol?
A1: Globulol has the molecular formula C15H26O and a molecular weight of 222.37 g/mol. []
Q2: How is the structure of globulol determined?
A2: Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for elucidating the structure of globulol. One study revised the 13C NMR spectral assignments of (+)-globulol isolated from various liverwort species. [] Two-dimensional NMR techniques have also been used to achieve complete 1H and 13C NMR spectral assignments for globulol and other aromadendrane derivatives. []
Q3: Does globulol exhibit any biological activity?
A3: Research indicates that globulol possesses several biological activities, including antimicrobial, sedative, anesthetic, and antioxidant properties.
Q4: What is the mechanism behind the antimicrobial activity of globulol?
A4: While the exact mechanism remains unclear, studies demonstrate the effectiveness of globulol against various microorganisms. One study found that globulol isolated from Eucalyptus globulus fruits inhibited the mycelial growth of several plant pathogenic fungi, including Alternaria solani and Fusarium species. [] Another study found that essential oils from Iryanthera ulei leaves, rich in globulol and other sesquiterpenes, exhibited significant bactericidal activity against Staphylococcus aureus. []
Q5: What about the antioxidant properties of globulol?
A6: Globulol exhibits antioxidant activity, as demonstrated by its ability to scavenge DPPH radicals and inhibit crocin bleaching. A study on Schinus areira essential oil and its isolated component, globulol, showed significant antioxidant activity for both, with globulol demonstrating greater potency in scavenging DPPH radicals. []
Q6: Can globulol be used to control insect populations?
A7: Research suggests that globulol plays a role in insect-plant and insect-fungi interactions. One study investigated the binding of globulol to the chemosensory protein SnitCSP4 from the wood-boring wasp Sirex nitobei. The results suggested that SnitCSP4 binds strongly to globulol, indicating its potential role in the wasp's recognition of its symbiotic fungus. [] This finding highlights globulol's potential in developing novel pest control strategies. Another study focusing on Sirex noctilio, a woodwasp pest, showed through computational analysis that the male-specific odorant-binding protein (SnocOBP7) binds strongly to (−)-globulol, a symbiotic fungal volatile. [] This interaction suggests a potential role of globulol in the insect's mating and host-seeking behavior, further solidifying its potential for pest control applications.
Q7: How do wildfires affect the presence of globulol in the environment?
A8: Wildfires significantly alter the composition of topsoil organic matter, including the presence of specific biomarkers like globulol. A study on Mediterranean eucalypt stands revealed that wildfires caused a decrease in terpenoids such as epiglobulol, ledol, and globulol, which are characteristic of Eucalyptus globulus. This suggests that wildfires can influence the presence and abundance of these compounds in the environment. []
Q8: Does globulol have any applications beyond potential pharmaceutical uses?
A9: Globulol's ability to bind to cyclodextrin makes it a potential candidate for enhancing the performance of paper as an essential oil carrier. One study showed that crosslinking surface-sizing starch with cyclodextrin units, particularly β-cyclodextrin, improved the retention of volatile compounds like those found in Eucalyptus globulus essential oil, which contains globulol. This modification enhanced the paper's ability to act as a carrier for essential oils, offering possibilities for applications in packaging and other fields. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



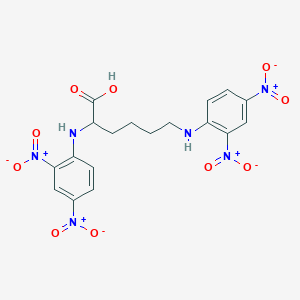
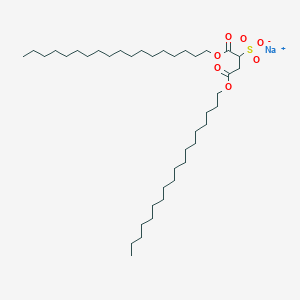

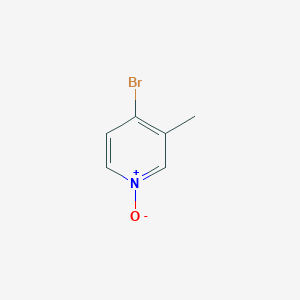
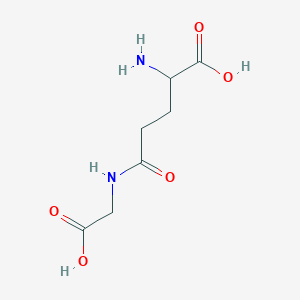
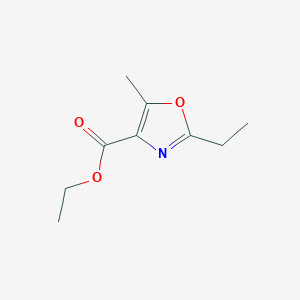
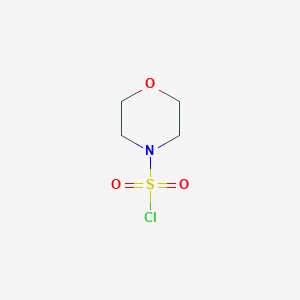
![[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine](/img/structure/B158434.png)

